3-(Methylamino)butanenitrile

Description

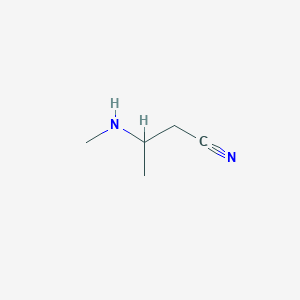

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(7-2)3-4-6/h5,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFPBAZANKQKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498267 | |

| Record name | 3-(Methylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67744-69-8 | |

| Record name | 3-(Methylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Studies of 3 Methylamino Butanenitrile

Mechanistic Elucidation of Functional Group Transformations

The transformations involving 3-(Methylamino)butanenitrile are centered on the electrophilic carbon of the nitrile group and the nucleophilic nitrogen of the methylamino group.

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom susceptible to nucleophilic attack. This reactivity is the basis for its conversion into carboxylic acid derivatives and amines.

The hydrolysis of the nitrile group in this compound to 3-(methylamino)butanoic acid can proceed under either acidic or basic conditions, typically involving a 3-(methylamino)butanamide (B13267372) intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglumenlearning.com This activation facilitates the nucleophilic attack by a weak nucleophile like water. The mechanism proceeds through several steps:

Protonation: The nitrile nitrogen is protonated by an acid (e.g., H₃O⁺). lumenlearning.com

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide intermediate.

Amide Hydrolysis: The amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, the strong nucleophile, a hydroxide (B78521) ion (OH⁻), directly attacks the electrophilic nitrile carbon without prior activation. libretexts.orgchemistrysteps.com Kinetic studies on other ω-aminonitriles have shown that the reaction rate is dependent on the hydroxide concentration and temperature. acs.org The mechanism involves the following key steps:

Nucleophilic Addition: The hydroxide ion adds to the nitrile carbon, forming a negatively charged intermediate. chemistrysteps.com

Protonation: The intermediate is protonated by water to form an imidic acid. libretexts.orgacs.org

Tautomerization: The imidic acid undergoes base-catalyzed tautomerization to form the amide. acs.org

Amide Hydrolysis: The amide undergoes further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia (B1221849) after the expulsion of the amino group. A final acidification step is required to yield the neutral carboxylic acid.

| Condition | Catalyst/Reagent | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₃O⁺, Heat | 3-(Methylamino)butanamide | 3-(Methylamino)butanoic acid |

| Basic | NaOH, H₂O, Heat | 3-(Methylamino)butanamide | 3-(Methylamino)butanoic acid |

The nitrile group can be reduced to a primary amine, converting this compound into N¹-methylbutane-1,3-diamine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.commasterorganicchemistry.com

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that provides a source of hydride ions (H⁻). masterorganicchemistry.comyoutube.com The reduction mechanism involves two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.orgchemistrysteps.com

First Hydride Addition: A hydride ion attacks the electrophilic nitrile carbon, breaking one of the π-bonds of the triple bond and forming an imine anion intermediate. chemistrysteps.com

Complexation: The nitrogen anion coordinates with the aluminum species.

Second Hydride Addition: A second hydride ion attacks the imine carbon, breaking the remaining π-bond and forming a dianion intermediate. chemistrysteps.com

Workup: Subsequent treatment with an aqueous or acidic workup protonates the dianion to yield the primary amine, N¹-methylbutane-1,3-diamine. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov Common catalysts include Raney nickel, platinum, or rhodium. google.com The reaction typically requires elevated temperature and pressure. The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. Industrial processes for hydrogenating nitriles often employ specific catalysts and conditions to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. google.com

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. Aqueous/acidic workup | N¹-Methylbutane-1,3-diamine | A very strong and effective reducing agent for nitriles. masterorganicchemistry.com |

| Hydrogen Gas (H₂) with Catalyst | Raney Ni, Pt, or Rh catalyst; High T and P | N¹-Methylbutane-1,3-diamine | Commonly used in industrial applications. nih.govgoogle.com |

The secondary amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. chemguide.co.uk

The lone pair on the nitrogen atom allows the methylamino group to act as a nucleophile, attacking electron-deficient centers. chemguide.co.uk Secondary amines are generally strong nucleophiles, often more reactive than primary amines due to the electron-donating effect of the additional alkyl group, which increases the electron density on the nitrogen. masterorganicchemistry.com

This nucleophilicity enables this compound to participate in nucleophilic substitution reactions, particularly with alkyl halides in Sₙ2 reactions. The reaction proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the methylamino group attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion (e.g., iodide).

Deprotonation: This initially forms a tertiary ammonium salt. In the presence of a base (which could be another molecule of the starting amine), the salt is deprotonated to yield the neutral tertiary amine product, such as 3-(dimethylamino)butanenitrile.

A potential complication of this reaction is over-alkylation. The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. chemguide.co.uk

Aminonitriles are valuable precursors in the synthesis of nitrogen-containing heterocycles. nih.govorganic-chemistry.org The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a nitrile group, allows it to serve as a building block for cyclic structures, analogous to other N-substituted butanenitriles. researchgate.net

One plausible pathway involves a reductive cyclization. For example, under certain reducing conditions, it is conceivable that an intramolecular reaction could occur. A well-established synthetic route to piperidine (B6355638) derivatives involves the cyclization of aminonitriles. nih.govorganic-chemistry.org For a molecule like this compound (a β-aminonitrile), cyclization to a six-membered ring is not direct. However, it can act as a synthon in multi-component reactions or be modified for subsequent cyclization. For instance, reaction with an appropriate dielectrophile could lead to the formation of a piperidine or other heterocyclic ring system where both the amine and a derivative of the nitrile group are incorporated into the new ring.

Another analogous pathway is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic β-keto nitriles. While this compound is not a dinitrile, its participation in related base-catalyzed additions and cyclizations to form heterocyclic systems is a recognized reaction pattern for aminonitriles. researchgate.net For example, β-aminonitriles can react with various reagents to build polysubstituted pyridines and other N-heterocycles. researchgate.net

| Reaction Type | Electrophile/Reagent | Potential Product Class | Mechanism |

|---|---|---|---|

| Nucleophilic Substitution (Alkylation) | Alkyl Halide (e.g., CH₃I) | Tertiary Amine / Quaternary Ammonium Salt | Sₙ2 |

| Nucleophilic Acyl Substitution | Acyl Chloride (e.g., CH₃COCl) | Amide | Nucleophilic Addition-Elimination |

| Heterocycle Synthesis | Dielectrophiles, Carbonyls, etc. | Piperidines, Pyridines, etc. | Condensation/Cyclization |

Reactivity of the Methylamino Group

Michael Addition Pathways

The Michael addition is a versatile carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reactivity of this compound in the context of Michael additions is twofold, as it possesses both a nucleophilic secondary amine and a nitrile group that can potentially be involved in such transformations.

This compound as a Michael Donor: The secondary amine in this compound contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows it to act as a Michael donor in aza-Michael additions. In this pathway, the amine would add to an activated alkene, such as an α,β-unsaturated ester, ketone, or nitrile. The general mechanism for this reaction would involve the nucleophilic attack of the methylamino group on the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate intermediate to yield the 1,4-adduct.

Hypothetical Aza-Michael Addition of this compound:

Figure 1: A hypothetical reaction scheme illustrating this compound acting as a Michael donor in an aza-Michael addition with a generic α,β-unsaturated carbonyl compound.

This compound as a Precursor to a Michael Acceptor: While less direct, reactions involving the nitrile group could potentially transform this compound into a precursor for a Michael acceptor. For instance, if the carbon α to the nitrile group could be deprotonated, it might act as a nucleophile. However, the acidity of this proton is generally low, making this pathway less likely under standard Michael conditions. A more plausible, albeit multi-step, scenario would involve the transformation of the nitrile group into a functionality that activates a double bond, which is beyond the direct scope of a Michael addition involving the parent molecule.

Kinetic and Thermodynamic Investigations of Reactions

Determination of Reaction Rate Laws

The rate law for a reaction involving this compound would be determined experimentally by monitoring the change in concentration of reactants or products over time. For instance, in a hypothetical reaction where this compound acts as a nucleophile, the rate law would likely depend on the concentration of both the aminonitrile and the electrophile.

The general form of the rate law would be:

Rate = k[this compound]m[Electrophile]n

where:

k is the rate constant.

[this compound] and [Electrophile] are the molar concentrations of the reactants.

m and n are the orders of the reaction with respect to each reactant, which must be determined experimentally.

The method of initial rates is a common experimental approach to determine the values of m and n. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant and observing the effect on the initial reaction rate.

Table 1: Hypothetical Data for Determining the Rate Law of a Reaction Involving this compound

| Experiment | Initial [this compound] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-3 |

| 2 | 0.20 | 0.10 | 3.0 x 10-3 |

| 3 | 0.10 | 0.20 | 6.0 x 10-3 |

From this hypothetical data, doubling the concentration of this compound doubles the rate, suggesting the reaction is first order with respect to it (m=1). Doubling the concentration of the electrophile quadruples the rate, indicating the reaction is second order with respect to the electrophile (n=2). Thus, the hypothetical rate law would be: Rate = k[this compound][Electrophile]2 .

Activation Energy and Reaction Coordinate Analysis

The activation energy (Ea) for a reaction involving this compound represents the minimum energy required for the reaction to occur. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

where:

A is the pre-exponential factor.

R is the ideal gas constant.

T is the temperature in Kelvin.

A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

A reaction coordinate diagram for a hypothetical reaction of this compound would illustrate the energy changes as the reactants are converted into products. The diagram would show the relative energies of the reactants, transition state(s), any intermediates, and the products. The highest point on the reaction coordinate would correspond to the transition state, and the energy difference between the reactants and the transition state would be the activation energy.

Equilibrium and Reversibility Studies

Many reactions involving amines are reversible. To determine the extent to which a reaction of this compound proceeds to completion, equilibrium studies would be necessary. The equilibrium constant (Keq) for a reversible reaction is given by the ratio of the concentrations of products to reactants at equilibrium.

For a generic reversible reaction:

aA + bB ⇌ cC + dD

Keq = ([C]c[D]d) / ([A]a[B]b)

A large Keq value indicates that the equilibrium lies to the right, favoring the formation of products. Conversely, a small Keq suggests that the reactants are favored at equilibrium. The thermodynamic parameters of the reaction, such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), are related to the equilibrium constant by the equation:

ΔG° = -RTln(Keq)

These parameters provide insight into the spontaneity and thermodynamics of the reaction.

Conformational Behavior and Intramolecular Interactions

The conformational flexibility of this compound arises from the rotation around its single bonds. The relative orientation of the methylamino and cyanoethyl groups will be influenced by steric and electronic factors.

Influence of Intramolecular Hydrogen Bonding on Conformation

An important consideration in the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor.

The formation of an intramolecular hydrogen bond would lead to a cyclic or pseudo-cyclic conformation. The stability of such a conformation would depend on the geometry of the resulting ring and the strength of the hydrogen bond. For this compound, an intramolecular hydrogen bond would result in the formation of a six-membered ring, which is generally favorable.

Table 2: Key Parameters Influencing Intramolecular Hydrogen Bonding in this compound

| Parameter | Description | Expected Influence on Conformation |

| Donor-Acceptor Distance | The distance between the hydrogen of the N-H group and the nitrogen of the C≡N group. | A shorter distance generally leads to a stronger hydrogen bond and a more stable cyclic conformation. |

| Donor-H-Acceptor Angle | The angle formed by the N-H bond and the lone pair of the nitrile nitrogen. | An angle closer to 180° is ideal for a strong hydrogen bond. |

| Ring Strain | The strain associated with the formation of the pseudo-cyclic structure. | A six-membered ring is generally low in strain, favoring the hydrogen-bonded conformation. |

| Solvent Effects | The polarity of the solvent. | In non-polar solvents, intramolecular hydrogen bonding is more likely to occur. In polar, protic solvents, intermolecular hydrogen bonding with the solvent may compete with and disrupt intramolecular hydrogen bonding. |

Conformational Isomerism and Tautomerism

The structural dynamics of this compound, specifically its conformational isomerism and potential for tautomerism, are critical to understanding its reactivity and stereochemistry. These phenomena are dictated by the molecule's three-dimensional arrangement and the potential for intramolecular proton transfer.

Conformational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. maricopa.edulibretexts.org For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 sigma bond. The analysis of these conformers is analogous to that of substituted butanes, where steric and torsional strains dictate the relative stability of each arrangement. libretexts.orgchemistrysteps.com

The stability of different conformers is influenced by the spatial interactions between the substituents on the C2 and C3 carbons: a hydrogen (H) and a cyano group (-CN) on C2, and a hydrogen (H), a methyl group (-CH₃), and a methylamino group (-NHCH₃) on C3. The most stable conformations are typically the staggered arrangements, where the substituents on the front carbon are 60° apart from those on the back carbon in a Newman projection. chemistrysteps.com Conversely, eclipsed conformations, where substituents are aligned, are energetically unfavorable due to increased torsional and steric strain. maricopa.edupsgcas.ac.in

The key staggered conformations are the 'anti' and 'gauche' arrangements:

Anti Conformation: The most stable conformer, where the largest groups on the adjacent carbons are positioned 180° apart, minimizing steric hindrance. libretexts.org For this compound, this would involve the optimal separation of the cyano, methyl, and methylamino groups.

Gauche Conformation: In this arrangement, the largest groups are 60° apart. libretexts.org This conformation is generally higher in energy than the anti-conformation due to steric strain between the adjacent bulky groups. maricopa.edu

The relative energies of these conformations are influenced by the size and nature of the interacting groups. The table below provides a qualitative summary of the expected stability of the primary conformers resulting from rotation around the C2-C3 bond.

Relative Stability of this compound Conformers

| Conformation Type | Dihedral Angle (Largest Groups) | Description of Interaction | Relative Energy Level | Stability |

|---|---|---|---|---|

| Anti | ~180° | Largest groups (e.g., -CN and -NHCH₃) are furthest apart, minimizing steric strain. | Lowest | Most Stable |

| Gauche | ~60° | Largest groups are in close proximity, leading to moderate steric strain. | Higher | Less Stable |

| Eclipsed | 0° | Groups on adjacent carbons are aligned, causing significant torsional and steric strain. | Highest | Least Stable (Transition State) |

Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a hydrogen atom, a process known as prototropy. wikipedia.org For this compound, the potential for tautomerism exists through an imine-enamine equilibrium. This involves the migration of a proton from the nitrogen atom of the methylamino group to the adjacent carbon atom (C3).

The two potential tautomeric forms are:

Amino Form: The standard structure of this compound.

Enamine Form: A structure containing a carbon-carbon double bond (C2=C3) and a carbon-nitrogen double bond (imine functionality derived from the nitrile).

This type of tautomerization involves the shift of a proton and a pi bond. youtube.com However, for simple aminonitriles that lack significant conjugation or stabilizing factors, the equilibrium overwhelmingly favors the amino form. The enamine tautomer is typically a minor, often undetectable, species. The stability of a particular tautomer can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. youtube.com

Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Features | General Stability |

|---|---|---|

| Amino Form (Dominant) | Contains a C-N single bond (amine) and a C≡N triple bond (nitrile). | Significantly more stable for non-conjugated aminonitriles. |

| Enamine Form (Minor) | Hypothetical tautomer featuring a C=C double bond and a C=N double bond. | Generally unstable and exists in very low concentration at equilibrium. |

Advanced Spectroscopic Analysis and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Research

NMR spectroscopy is a powerful tool for mapping the atomic connectivity of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbon adjacent to the electron-withdrawing nitrile group (C2) would appear further downfield compared to the other alkyl protons. The methyl group attached to the nitrogen would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbon of the nitrile group (C1) is expected to have the largest chemical shift, typically appearing in the 115-125 ppm range rsc.org. The other carbon atoms will have shifts corresponding to their position relative to the amine and nitrile functional groups.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3-(Methylamino)butanenitrile.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C≡N) | - | ~120 |

| 2 (-CH₂) | ~2.5 | ~25 |

| 3 (-CH) | ~2.8 | ~55 |

| 4 (-CH₃ on C3) | ~1.2 | ~20 |

| 5 (N-H) | ~1.5 (variable) | - |

| 6 (N-CH₃) | ~2.4 | ~35 |

| Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. |

While 1D NMR provides essential data, 2D NMR techniques are often necessary for the definitive assignment of complex structures. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show a correlation between the proton at C3 and the protons at C2 and C4, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C2, C3, C4, and the N-methyl carbon by linking them to their corresponding proton signals.

The choice of solvent can significantly influence NMR spectra, as interactions between the solvent and solute can alter the electronic environment of the nuclei. reddit.com These solvent-induced shifts can provide insights into the molecule's conformation and potential sites of intermolecular interaction.

For this compound, using a hydrogen-bond-donating solvent like D₂O or methanol-d₄ would likely lead to a downfield shift of resonances near the nitrogen atom and the nitrile group due to hydrogen bonding. reddit.comosu.edu Conversely, aromatic solvents like benzene-d₆ can cause upfield shifts for protons that are positioned over the shielding face of the aromatic ring in a transient solute-solvent complex. reddit.com The chemical shift of the N-H proton is particularly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. osu.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Key functional groups in this compound have distinct vibrational frequencies.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a strong, sharp band in the IR spectrum, typically appearing around 2260-2240 cm⁻¹. spectroscopyonline.com This peak is a clear indicator of the nitrile functional group.

Secondary Amine (N-H): The N-H stretching vibration appears as a moderate band in the 3500-3300 cm⁻¹ region. The N-H bending vibration is typically observed around 1650-1550 cm⁻¹. The absence of a strong N-H signal would distinguish a tertiary amine from primary or secondary ones. docbrown.info

Alkyl Groups (C-H): C-H stretching vibrations from the methyl and methylene (B1212753) groups are found in the 3000-2850 cm⁻¹ region. docbrown.info C-H bending vibrations appear in the 1470-1350 cm⁻¹ range.

C-N Bond: The C-N stretching vibration of the aliphatic amine is expected in the 1220-1020 cm⁻¹ range. docbrown.info

The following table outlines the expected characteristic vibrational modes for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretch | 2260 - 2240 |

| N-H | Stretch | 3500 - 3300 |

| N-H | Bend | 1650 - 1550 |

| C-H (Alkyl) | Stretch | 3000 - 2850 |

| C-H (Alkyl) | Bend | 1470 - 1350 |

| C-N (Amine) | Stretch | 1220 - 1020 |

This compound can act as both a hydrogen bond donor (via its N-H group) and a hydrogen bond acceptor (at the lone pair of the amine nitrogen and the nitrile nitrogen). The presence and nature of hydrogen bonding can be studied using vibrational spectroscopy. csic.es

Intermolecular hydrogen bonding involving the N-H group typically causes the N-H stretching band to broaden and shift to a lower frequency (a redshift). The magnitude of this shift can provide information about the strength of the hydrogen bond. csic.es

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in a mass spectrum offer a virtual fingerprint of a molecule, providing valuable insights into its structural arrangement.

In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M•+) corresponding to the intact molecule. However, due to the presence of the amine functional group, this peak may be of low intensity as aliphatic amines are prone to fragmentation. libretexts.org The nitrogen rule in mass spectrometry predicts that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule with a high degree of accuracy, typically to several decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comnih.gov For this compound, with a molecular formula of C5H10N2, the theoretical exact mass can be calculated. This high level of mass accuracy is crucial for confirming the molecular formula and is a key step in the structural elucidation process. enovatia.com

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|

| C5H10N2 | 98 | 98.0844 |

The fragmentation of this compound in an EI mass spectrometer is predicted to be dominated by cleavage events characteristic of aliphatic secondary amines. libretexts.org The most significant of these is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwikipedia.org This process is initiated by the ionization of the nitrogen's lone pair of electrons, forming a radical cation. wikipedia.org

For this compound, two primary alpha-cleavage pathways are anticipated:

Pathway A: Cleavage of the C-C bond between the carbon bearing the methylamino group and the adjacent methyl group. This would result in the formation of a stable, resonance-stabilized iminium cation.

Pathway B: Cleavage of the C-C bond between the carbon bearing the methylamino group and the cyanomethyl group. This would also lead to the formation of a different iminium cation.

The relative abundance of the resulting fragment ions is influenced by the stability of the carbocation and the radical species formed. The fragmentation pathway that leads to the most stable carbocation will typically result in the base peak of the spectrum. chemguide.co.uk

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 98 | [C5H10N2]•+ | Molecular Ion |

| 83 | [C4H7N2]+ | Loss of a methyl radical (•CH3) via alpha-cleavage |

| 58 | [C3H8N]+ | Loss of a cyanomethyl radical (•CH2CN) via alpha-cleavage |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map, from which the positions of individual atoms can be deduced. nih.gov

For a chiral molecule like this compound, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration. mit.edupurechemistry.org This is achieved through the anomalous dispersion effect, where the scattering of X-rays by electrons is slightly out of phase, particularly for atoms heavier than oxygen when using common X-ray sources. mit.eduias.ac.in This effect leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which allows for the unambiguous assignment of the R or S configuration at the stereocenter. ias.ac.in

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of 3 Methylamino Butanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic makeup of molecules. For 3-(Methylamino)butanenitrile, these calculations can predict a range of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for understanding its chemical behavior.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methodologies in computational chemistry for studying molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They solve the Schrödinger equation approximately and can provide highly accurate results, especially when accounting for electron correlation, which is critical for describing the interactions between electrons.

Density Functional Theory (DFT) offers a computationally less expensive alternative while still providing high accuracy. Methods like B3LYP, a hybrid functional, approximate the complex effects of electron correlation by using the electron density. For a molecule such as this compound, DFT calculations are widely used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. The choice between methods like MP2 and B3LYP depends on the desired balance between accuracy and computational cost.

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Type | Key Features | Typical Application for this compound |

|---|---|---|---|

| B3LYP | DFT Hybrid Functional | Good balance of accuracy and computational cost. | Geometry optimization, electronic property calculation. |

| MP2 | Ab Initio | Includes electron correlation effects. | High-accuracy energy calculations, intermolecular interactions. |

This table is for illustrative purposes and lists common computational methods.

The electronic character of this compound can be detailed through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is likely localized around the nitrogen atom of the methylamino group, which is the most electron-rich center.

Analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps identify nucleophilic and electrophilic sites within the molecule. In this compound, the nitrogen atom is expected to carry a partial negative charge, making it a nucleophilic center, while the carbon atom of the nitrile group is expected to be electrophilic.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with colors indicating different potential values. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom and the nitrile group, highlighting them as key sites for reactivity.

Computational methods are invaluable for predicting thermodynamic and kinetic parameters of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine key values such as:

Enthalpy of reaction (ΔH): Indicates whether a reaction is exothermic or endothermic.

Gibbs free energy of reaction (ΔG): Determines the spontaneity of a reaction.

Activation energy (Ea): The energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates.

These parameters are essential for understanding the feasibility and speed of potential transformations of this compound, such as its hydrolysis or participation in addition reactions.

Computational Reaction Mechanism Investigations and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often inaccessible through experimental studies alone.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can trace the lowest energy path from reactants to products. This path, known as the reaction coordinate, reveals the energetic landscape of the reaction, including energy minima corresponding to stable intermediates and energy maxima corresponding to transition states.

Along the reaction coordinate, computational methods can identify and characterize the structures of all relevant species.

Reaction Intermediates: These are short-lived, high-energy species that exist at local minima on the PES. Their identification is crucial for a complete understanding of a multi-step reaction mechanism.

Transition States: These are the highest energy points along the reaction coordinate, representing the bottleneck of the reaction. Locating the exact geometry of a transition state is a key goal of computational mechanism studies. Vibrational frequency calculations are used to confirm a transition state structure, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction such as the acid-catalyzed hydrolysis of the nitrile group in this compound, computational studies could identify protonated intermediates and the transition states for the nucleophilic attack of water, providing a step-by-step description of the entire mechanism.

Table 2: Computationally Derived Molecular Properties

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Atomic Charges | Partial charge distribution on each atom. | Identifies nucleophilic and electrophilic centers. |

| Activation Energy | The energy barrier for a chemical reaction. | Determines the rate of a chemical reaction. |

This table illustrates the types of data obtained from quantum chemical calculations.

Computational Prediction of Reaction Selectivity (Regio- and Stereoselectivity)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the selectivity of chemical reactions involving this compound. tandfonline.comrsc.orgsemanticscholar.org By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and products.

Regioselectivity: In reactions where multiple sites on the this compound molecule could react, such as in electrophilic aromatic substitution or cycloadditions, DFT calculations can determine the most favorable reaction site. tandfonline.com This is achieved by calculating the activation energies for the transition states leading to different regioisomeric products. The pathway with the lowest activation energy barrier is predicted to be the major product. For instance, in a hypothetical [3+2] cycloaddition reaction, DFT can elucidate whether the reaction proceeds via the 4- or 5-regioisomeric path by comparing the energies of the respective transition states. tandfonline.com Analysis of DFT reactivity indices, such as Fukui functions or Parr functions, can also pinpoint the most nucleophilic or electrophilic centers within the molecule, offering a rationale for the observed selectivity. tandfonline.com

Stereoselectivity: When reactions can form multiple stereoisomers, computational models can predict which diastereomer or enantiomer will be preferentially formed. This involves locating the transition states for each stereoisomeric pathway and comparing their relative energies. A lower transition state energy corresponds to a faster reaction rate and, therefore, the formation of the major stereoisomer. For reactions involving chiral catalysts, computational docking and transition state modeling can elucidate the origin of stereoselectivity by examining the non-covalent interactions between the substrate, this compound, and the catalyst.

Below is an illustrative table showing hypothetical DFT-calculated energy barriers for a reaction, predicting its regioselectivity.

| Reaction Pathway | Regioisomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | 4-substituted isomer | 15.2 | Major Product |

| Pathway B | 5-substituted isomer | 21.5 | Minor Product |

This table presents hypothetical data to illustrate how computational results are used to predict reaction outcomes. The pathway with the lower activation energy is kinetically favored.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edunih.gov For a flexible molecule like this compound, MD simulations are invaluable for understanding its dynamic behavior, including its conformational preferences and interactions with its environment. cambridge.orgacs.org

This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Identifying the most stable, low-energy conformations is crucial as they can dictate the molecule's reactivity and biological activity. MD simulations explore the conformational space by simulating the molecule's movements over a period, allowing it to overcome energy barriers and sample various shapes. frontiersin.orgfrontiersin.orgnih.gov

The simulation trajectory provides a large ensemble of conformations. By analyzing the potential energy of these conformations, a map of the conformational landscape can be generated, highlighting the most populated (lowest energy) states. This information is critical for understanding which shape the molecule is likely to adopt in a given environment.

The following table provides a hypothetical summary of results from a conformational analysis of this compound.

| Conformer ID | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 (Anti) | 178.5° | 0.00 | 65.2 |

| Conf-2 (Gauche) | 62.1° | 1.25 | 25.3 |

| Conf-3 (Gauche) | -65.4° | 1.30 | 9.5 |

This illustrative table shows how different conformers, defined by a key dihedral angle, have different energies and statistical populations at equilibrium.

The solvent environment can significantly influence the structure and reactivity of a solute. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). cambridge.orgacs.org These simulations can reveal the structure of the solvent shell around the molecule, identify key interactions like hydrogen bonds between the methylamino group and the solvent, and quantify how the solvent stabilizes certain molecular conformations over others. acs.org This detailed understanding of solvation is essential for accurately predicting reaction rates and equilibria in solution.

Computational Approaches to Catalyst Design and Optimization in Reactions involving this compound

Computational chemistry plays a vital role in the rational design and optimization of catalysts for reactions such as the hydrogenation of the nitrile group in this compound. bohrium.com By modeling the catalytic cycle, researchers can gain insights into the mechanism and identify the rate-determining steps.

DFT calculations can be used to study the adsorption of this compound onto a catalyst surface (e.g., Palladium, Nickel, Cobalt). bohrium.comrsc.orgosaka-u.ac.jpnih.gov These calculations can determine the binding energy and geometry of the adsorbed species, providing clues about how the catalyst activates the nitrile group. Furthermore, the energy profiles for the entire catalytic hydrogenation pathway, from the initial imine intermediate to the final amine product, can be mapped out. bohrium.comrsc.org

This mechanistic understanding allows for the in silico screening of different catalyst materials or modifications. For example, the effect of adding a second metal to create an alloy catalyst or altering the support material can be simulated. rsc.org The goal is to find a catalyst composition that lowers the energy barrier of the rate-limiting step, thereby increasing the reaction rate and selectivity towards the desired product (e.g., the primary amine over secondary or tertiary amines). bohrium.comrsc.org

Application of Machine Learning and Chemoinformatics for Property and Reactivity Prediction

In recent years, machine learning (ML) and chemoinformatics have emerged as powerful complements to traditional computational chemistry methods. rsc.orgnih.govnih.gov These data-driven approaches can rapidly predict molecular properties and reaction outcomes without the computational expense of quantum mechanical calculations. neurips.ccacs.orgresearchgate.net

For this compound, ML models can be trained on large chemical databases to predict a wide range of properties, such as solubility, boiling point, or even potential bioactivity against certain pharmacological targets. mdpi.com The process involves representing the molecule in a machine-readable format (e.g., molecular fingerprints or graph-based representations) and using algorithms to learn the relationship between the molecular structure and the property of interest. acs.org

In the context of reactivity, ML models can be trained to predict the outcomes of reactions, including regioselectivity. rsc.orgnih.gov For example, a model could be trained on a dataset of known C-H functionalization reactions to predict which C-H bond in this compound would be most reactive under specific conditions. nih.gov These models can serve as high-throughput screening tools to quickly evaluate potential reaction conditions or novel substrates, prioritizing the most promising candidates for further investigation with more rigorous methods like DFT or experimental validation. researchgate.net

Applications of 3 Methylamino Butanenitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of both the nitrile and the methylamino functionalities allows for a diverse range of chemical transformations, making 3-(methylamino)butanenitrile a valuable intermediate in synthetic chemistry.

Two critical transformations in this synthetic pathway highlight the utility of related structures. The first is a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, which produces a β-hydroxy amide intermediate with high stereoselectivity (de 98%, ee >99%) after recrystallization. nih.govresearchgate.netucsb.edu The second is an S(_N)2 substitution reaction with methylamine (B109427), which proceeds with an inversion of configuration to yield a diamine in high yield (80%). nih.govresearchgate.netucsb.edu

The structural framework of this compound is particularly well-suited for the construction of various nitrogen-containing heterocyclic systems.

Pyrrolidines: As demonstrated in the synthesis of PF-00951966, a derivative of this compound already incorporates a pyrrolidine (B122466) ring, specifically (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. nih.govresearchgate.net In more general syntheses, cyclic nitrones derived from carbohydrates can serve as precursors for polyhydroxylated pyrrolidines. nih.gov The addition of nucleophiles like trimethylsilyl (B98337) cyanide to these nitrones is a key step in forming the pyrrolidine core. nih.gov

Aziridines: While direct synthesis from this compound is not explicitly detailed in the provided sources, the functional groups present in the molecule are amenable to established aziridination methods. General synthetic routes to aziridines include the cycloaddition reaction between a nitrene and an alkene, or the reaction of imines with various nucleophiles. youtube.combeilstein-journals.org The amine functionality in this compound or a derivative could be transformed into a suitable precursor for such reactions.

Thiadiazoles: The nitrile group of this compound is a key functional group for the synthesis of thiadiazole rings. A common method for forming 2-amino-1,3,4-thiadiazoles involves the reaction of a nitrile derivative with thiosemicarbazide. mjcce.org.mk The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds through the cyclization of thiosemicarbazides with various reagents. sbq.org.br

The functional groups of this compound can be readily converted into other important chemical moieties.

Amines: The secondary amine in this compound can undergo derivatization reactions. For analytical purposes, aliphatic amines are often derivatized to improve their detection by HPLC. Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary and secondary amines to form stable, detectable derivatives.

Amides: The nitrile group can be hydrolyzed to form an amide. This transformation can be achieved under both acidic and basic conditions, although controlling the reaction to stop at the amide stage without proceeding to the carboxylic acid can be challenging. chemistrysteps.comoatext.comlibretexts.org Milder conditions, such as using HCl at 40°C or specific acid mixtures like TFA or AcOH−H₂SO₄, have been developed to favor the formation of the amide. chemistrysteps.com

Carboxylic Acids: Complete hydrolysis of the nitrile group in this compound leads to the corresponding carboxylic acid. youtube.comlibretexts.org This hydrolysis can be carried out using either acidic or basic conditions, typically with heating. libretexts.org In the case of alkaline hydrolysis, the initial product is the carboxylate salt, which is then acidified to yield the free carboxylic acid. libretexts.org

Development of Chiral Scaffolds and Enantioenriched Products

The stereoselective synthesis involving a derivative of this compound underscores its importance in the development of chiral molecules. The synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile relies on a catalytic asymmetric hydrogenation step that yields a product with high diastereomeric and enantiomeric excess. nih.govresearchgate.netucsb.edu This demonstrates the utility of this class of compounds in creating enantioenriched products, which are crucial in pharmaceuticals and other areas of chemistry. The resulting molecule can be considered a chiral scaffold, providing a defined three-dimensional structure that can be further elaborated.

Participation in Multi-Component Reactions (MCRs)

While no specific examples of this compound participating in multi-component reactions were found in the provided search results, its functional groups are well-suited for such transformations. For instance, a sequential three-component process has been described for the synthesis of highly functionalized aziridines starting from 3-arylmethylene-2,5-piperazinediones. beilstein-journals.org This reaction involves the regioselective opening of a diketopiperazine ring and the diastereoselective formation of an aziridine (B145994) ring. beilstein-journals.org The amine and nitrile functionalities of this compound could potentially be utilized in similar MCRs to generate complex heterocyclic structures in a single pot.

Q & A

Q. What are the recommended methods for synthesizing 3-(methylamino)butanenitrile, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-bromobutanenitrile with methylamine under controlled pH (8–9) and temperature (40–60°C) can yield the target compound. Catalytic systems like Pd/C or Ni-based catalysts may enhance efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or distillation is critical to isolate the product. Monitor reaction progress using TLC or GC-MS to optimize yields.

Q. How can the structure of this compound be confirmed experimentally?

Combine spectroscopic techniques:

- NMR : NMR should show signals for the methylamino group (~δ 2.2 ppm, singlet) and nitrile proton (~δ 2.8–3.0 ppm). NMR confirms the nitrile carbon (~δ 120 ppm) and methylamino carbon (~δ 35 ppm) .

- IR : Look for stretching vibrations of the nitrile group (~2240 cm) and N-H bending (~1600 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 98 (CHN) and fragmentation patterns validate the structure .

Q. What analytical techniques are suitable for detecting impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–240 nm) is standard. Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities like unreacted precursors or degradation products . For trace analysis, LC-MS/MS provides higher sensitivity .

Advanced Research Questions

Q. How does the methylamino group influence the reactivity of this compound in coordination chemistry?

The methylamino group acts as a monodentate ligand, coordinating with transition metals (e.g., Ni, Cu) via the lone pair on nitrogen. Studies on analogous compounds (e.g., 3-((pyridin-2-yl)methylamino)propanenitrile) show stable complexes formed in ethanol/water mixtures, characterized by X-ray crystallography and magnetic susceptibility measurements . Computational studies (DFT) predict bond angles and stability trends.

Q. What are the degradation pathways of this compound under acidic or oxidative conditions?

Under acidic conditions, hydrolysis of the nitrile group to carboxylic acid is predominant. Oxidative environments (e.g., HO/Fe) may cleave the C-N bond, forming formaldehyde and butyronitrile derivatives. Monitor degradation using NMR and LC-MS to identify intermediates like 3-(methylamino)butanoic acid .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Molecular dynamics (MD) simulations and QSAR models estimate logP (~0.8), solubility (~15 mg/mL), and membrane permeability. Tools like SwissADME or Schrödinger Suite model metabolic stability, predicting cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation) . Validate predictions with in vitro hepatocyte assays.

Q. What role does this compound play in multi-step organic syntheses?

It serves as a precursor for heterocycles (e.g., pyrroles, pyridines) via cyclization reactions. For example, heating with acetyl chloride yields 3-methylpyrrole-2-carbonitrile. Optimize conditions (catalyst, solvent polarity) to suppress side reactions like polymerization .

Methodological Considerations

- Data Contradictions : Discrepancies in reported physical properties (e.g., boiling point) may arise from purification methods. Cross-validate using NIST databases or replicate experiments .

- Experimental Design : For kinetic studies, use stopped-flow spectroscopy to capture rapid intermediates. For stability tests, employ accelerated aging protocols (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.